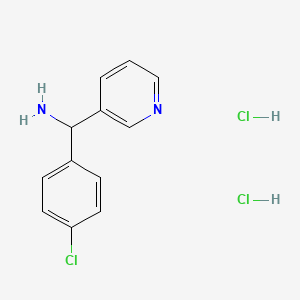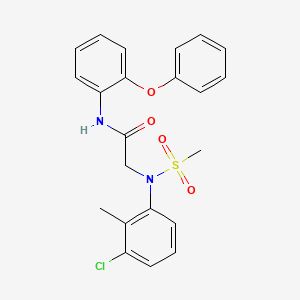![molecular formula C16H15N3O3S2 B12486397 11-acetyl-4-(furan-2-ylmethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12486397.png)
11-acetyl-4-(furan-2-ylmethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-acetyl-4-(furan-2-ylmethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound with a unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-acetyl-4-(furan-2-ylmethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multi-step organic reactions. One common approach is the transition metal-free one-pot cascade synthesis, which involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This method is efficient and environmentally benign, providing good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
11-acetyl-4-(furan-2-ylmethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
11-acetyl-4-(furan-2-ylmethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[740
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or bioactive compounds.
Medicine: The compound may have therapeutic potential, particularly in areas such as antimicrobial or anticancer research.
Industry: Its chemical properties can be utilized in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism of action of 11-acetyl-4-(furan-2-ylmethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, potentially inhibiting or activating certain enzymes. Additionally, its tricyclic structure may allow it to interact with DNA or proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-furanylmethyl)-3-imino-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-one
- 2-({11-acetyl-4-[(furan-2-yl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide
Uniqueness
What sets 11-acetyl-4-(furan-2-ylmethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one apart from similar compounds is its specific combination of functional groups and tricyclic structure. This unique arrangement allows it to participate in a wide range of chemical reactions and potentially exhibit diverse biological activities.
Propiedades
Fórmula molecular |
C16H15N3O3S2 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
11-acetyl-4-(furan-2-ylmethyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C16H15N3O3S2/c1-9(20)18-5-4-11-12(8-18)24-14-13(11)15(21)19(16(23)17-14)7-10-3-2-6-22-10/h2-3,6H,4-5,7-8H2,1H3,(H,17,23) |
Clave InChI |
VUWWJEWXNWGHET-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(4-phenylcyclohexyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12486325.png)
![Methyl 5-[(2,2-dimethylpropanoyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12486327.png)
![3-hydroxy-4-methyl-2-{[(pyridin-4-ylmethyl)amino]methyl}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B12486355.png)

![3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B12486361.png)
![4-(4-fluorophenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12486374.png)
![Ethyl 5-[(4-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12486379.png)
![3-hydroxy-4-(2-hydroxy-5-nitrophenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12486386.png)
![3-hydroxy-7,7-dimethyl-4-(thiophen-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12486393.png)

![4-Amino-2-(2-bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12486408.png)
![Propyl 5-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486410.png)
![4,5-dimethyl-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-nitroaniline](/img/structure/B12486418.png)
